molecular formula C12H10ClNO2 B8815853 4-Phenylnicotinic acid hydrochloride CAS No. 103863-13-4

4-Phenylnicotinic acid hydrochloride

Cat. No. B8815853
M. Wt: 235.66 g/mol
InChI Key: NNCYGQPSTPUTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04904675

Procedure details

Methyl 4-phenylnicotinate [cp. Heterocycles 22, 151-157 (1984)](53 g, 0.25 mol), 5N aqueous NaOH solution (100 ml) and methanol (100 ml) are refluxed together with stirring for 1 h. The reaction solution is allowed to cool, acidified with concentrated HCl to pH 4 and evaporated to dryness in vacuo. The residue is slurried in hot ethanol (75 ml), filtered, and the filtrates are evaporated to dryness in vacuo. The residue obtained is slurried in cold ethyl acetate (30 ml), filtered and dried to give 4-phenylnicotinic acid hydrochloride, m.p. 239°-241°.
Quantity
53 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:12]([C:13]([O:15]C)=[O:14])=[CH:11][N:10]=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].CO.[ClH:21]>C(OCC)(=O)C>[ClH:21].[C:1]1([C:7]2[C:12]([C:13]([OH:15])=[O:14])=[CH:11][N:10]=[CH:9][CH:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
53 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=NC=C1C(=O)OC
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrates are evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The residue obtained
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)C1=CC=NC=C1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.